molecular formula C16H12BrN3S2 B380336 1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide CAS No. 325778-98-1

1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide

Cat. No. B380336
CAS RN: 325778-98-1
M. Wt: 390.3g/mol
InChI Key: BCGRCGDWUQORMJ-UHFFFAOYSA-N
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Description

“1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide” is a chemical compound with the molecular formula C16H12BrN3S2 . It belongs to the class of compounds known as imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Scientific Research Applications

Antibacterial Agents

Benzothiazole derivatives have been designed and synthesized as potential antibacterial agents. The QSAR methodology helps establish a correlation between physicochemical properties and biological activity, which could be applicable to the compound for developing new antibacterial solutions .

Anti-tubercular Compounds

Recent synthetic developments have highlighted benzothiazole-based anti-tubercular compounds. Although not the exact compound, similar structures have shown inhibitory concentrations comparable to standard reference drugs, suggesting possible anti-tubercular applications for the compound of interest .

Antimicrobial Activity

Structure-activity relationship (SAR) analyses of triazole compounds, which often include benzothiazole moieties, indicate that variations in structure can affect antimicrobial activity. This suggests that the compound may also be relevant in antimicrobial research .

Synthesis of Arylamides

Benzothiazole derivatives have been used in the synthesis of arylamides under milder reaction conditions. This process could potentially be applied to synthesize related compounds from the one you’re interested in, which may have biological applications .

properties

IUPAC Name

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3S2/c1-10-5-4-8-14-18-12(15(17)20(10)14)9-21-16-19-11-6-2-3-7-13(11)22-16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGRCGDWUQORMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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